molecular formula C20H18O3 B1202166 2,4-Bis(4-hydroxybenzyl)phenol CAS No. 34826-64-7

2,4-Bis(4-hydroxybenzyl)phenol

Cat. No.: B1202166
CAS No.: 34826-64-7
M. Wt: 306.4 g/mol
InChI Key: YQOVRUAPWCGSLC-UHFFFAOYSA-N
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Description

2,4-Bis(4-hydroxybenzyl)phenol is a phenolic compound produced by the saprophytic orchid Gastrodia elata and the myco-heterotroph orchid Galeola faberi It is known for its unique structure, which includes two hydroxybenzyl groups attached to a central phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(4-hydroxybenzyl)phenol typically involves the reaction of 4-hydroxybenzyl alcohol with phenol under specific conditions. One common method includes the use of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(4-hydroxybenzyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Bis(4-hydroxybenzyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Bis(4-hydroxybenzyl)phenol involves the inhibition of heat shock transcription factor 1 (HSF1). This inhibition leads to the dephosphorylation of HSF1 at S326, resulting in decreased stability and degradation of the HSF1 protein. Consequently, the levels of heat shock proteins 27 and 70 are reduced, which can induce growth arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Cardenolide CL-43
  • Stresgenin B
  • α−Acyl amino carboxamides
  • I HSF 115
  • NZ-28
  • 4,6-Disubstituted pyrimidine
  • RNA aptamer (iaRNA HSF1)

Uniqueness

2,4-Bis(4-hydroxybenzyl)phenol is unique due to its dual hydroxybenzyl groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2,4-bis[(4-hydroxyphenyl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O3/c21-18-6-1-14(2-7-18)11-16-5-10-20(23)17(13-16)12-15-3-8-19(22)9-4-15/h1-10,13,21-23H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOVRUAPWCGSLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=C(C=C2)O)CC3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188364
Record name 2,4-Bis(4-hydroxybenzyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34826-64-7
Record name 2,4-Bis(4′-hydroxybenzyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34826-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Bis(4-hydroxybenzyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034826647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Bis(4-hydroxybenzyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-BIS(4-HYDROXYBENZYL)PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ8542V589
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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